

# The Pharmacokinetics and Bioavailability of Talazoparib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The information presented herein is collated from a range of clinical and preclinical studies, offering an in-depth resource for professionals in the field of drug development and oncology research.

## **Introduction to Talazoparib**

Talazoparib is a small molecule inhibitor of PARP enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs). Its primary mechanism of action involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP-DNA complexes. This dual action leads to the accumulation of SSBs, which upon DNA replication, are converted into cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][2][3]

### **Pharmacokinetic Profile**

The pharmacokinetic profile of Talazoparib has been characterized in several clinical studies involving patients with advanced solid tumors.[4][5] Generally, Talazoparib exhibits linear pharmacokinetics and is rapidly absorbed following oral administration.[5][6]

## **Absorption and Bioavailability**



Following oral administration, Talazoparib is quickly absorbed, with the median time to reach maximum plasma concentration (Tmax) typically occurring between 1 to 2 hours post-dose.[5] [6] The absolute bioavailability of Talazoparib is estimated to be at least 54.6%, based on the amount of unchanged drug recovered in urine.[7][8] The total fraction of the drug absorbed is estimated to be at least 68.7%.[8]

The administration of Talazoparib with a high-fat, high-calorie meal does not significantly impact its total exposure (AUCinf); however, it can reduce the maximum plasma concentration (Cmax) by approximately 46%.[7] Furthermore, co-administration with acid-reducing agents such as proton pump inhibitors (PPIs) or H2 receptor antagonists does not affect the absorption of Talazoparib.[4][6]

### **Distribution**

Talazoparib is widely distributed throughout the body, with an apparent volume of distribution significantly larger than the systemic circulatory space.[5][9] In vitro studies have shown that Talazoparib is approximately 74% bound to plasma proteins, and this binding is independent of the drug's concentration.[10][11]

### Metabolism

Talazoparib undergoes minimal hepatic metabolism.[10][12][13][14] The majority of the administered dose is excreted as the unchanged parent drug.[9][10] In vitro studies have demonstrated that Talazoparib does not inhibit major cytochrome P450 (CYP) isoenzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5) or uridine diphosphate-glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A4, 1A6, 1A9, 2B7, and 2B15).[12] It also does not induce CYP1A2, 2B6, or 3A4.[12]

### **Excretion**

The primary route of elimination for Talazoparib is renal excretion.[13][15] Following a single radiolabeled oral dose, approximately 68.7% of the radioactivity is recovered in the urine (with 54.6% as unchanged drug) and 19.7% is recovered in the feces (with 13.6% as unchanged drug).[10] The mean terminal plasma half-life (t1/2) of Talazoparib is approximately 90 hours in cancer patients.[9][10][11] Steady-state plasma concentrations are typically reached within 2 to 3 weeks of once-daily dosing.[5][6]



## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of Talazoparib from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced Solid Tumors[16]

| Dose                                             | Cmax (ng/mL) | AUCinf (ng·h/mL) | t1/2 (h)    |
|--------------------------------------------------|--------------|------------------|-------------|
| 0.75 mg                                          | 13.5 (3.9)   | 711 (189)        | 56.6 (18.1) |
| 1 mg                                             | 20.1 (6.2)   | 1020 (362)       | 50.7 (10.9) |
| Data are presented as mean (standard deviation). |              |                  |             |

Table 2: Multiple-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced Solid Tumors (at steady state)[16]

| Dose    | Cmax (ng/mL) | AUCtau (ng·h/mL) | Rac (AUC) |
|---------|--------------|------------------|-----------|
| 0.75 mg | 25.6 (8.6)   | 486 (173)        | 2.5 (0.5) |
| 1 mg    | 39.8 (14.2)  | 728 (280)        | 2.5 (0.7) |

Data are presented as

mean (standard

deviation). Cmax:

Maximum observed

plasma concentration;

AUCtau: Area under

the plasma

concentration-time

curve during the

dosing interval; Rac

(AUC): Accumulation

ratio based on AUC.



Table 3: Effect of Renal Impairment on Talazoparib Steady-State Exposure (Day 22)[17]

| Renal Function      | N | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |
|---------------------|---|--------------|-------------------|
| Normal              | 9 | 19.8         | 352               |
| Mild Impairment     | 9 | 22.0         | 395               |
| Moderate Impairment | 8 | 26.0         | 503               |
| Severe Impairment   | 8 | 37.5         | 927               |

Data are presented as

geometric mean.

Cmax: Maximum

observed plasma

concentration; AUC0-

24: Area under the

plasma concentration-

time curve from 0 to

24 hours.

Table 4: Effect of P-gp Inhibitors on Talazoparib Pharmacokinetics

| Co-administered<br>Drug                                                           | Effect on<br>Talazoparib Cmax | Effect on<br>Talazoparib AUC | Reference |
|-----------------------------------------------------------------------------------|-------------------------------|------------------------------|-----------|
| Itraconazole                                                                      | ~40% increase                 | ~56% increase                | [18]      |
| P-gp inhibitors (amiodarone, carvedilol, clarithromycin, itraconazole, verapamil) | -                             | ~45% increase                | [6]       |

# **Experimental Protocols**



# Bioanalytical Method for Talazoparib Quantification in Plasma

A common method for the quantification of Talazoparib in plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[19][20]

- Sample Preparation: Protein precipitation is a frequently used method for extracting
  Talazoparib from plasma samples.[20][21] This typically involves the addition of a solvent
  mixture, such as methanol and acetonitrile, to the plasma sample to precipitate proteins,
  followed by centrifugation to separate the supernatant containing the drug.[21]
- Chromatographic Separation: Chromatographic separation is often achieved using a C18 reverse-phase column (e.g., Acquity BEH C18 or ACQUITY UPLC RP18 HSS T3).[15][19]
   [20] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with an additive (e.g., 0.1% formic acid) is commonly employed.[19]
   [20]
- Mass Spectrometric Detection: Detection is performed using a triple quadrupole tandem
  mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion
  mode.[19][20] Multiple reaction monitoring (MRM) is used for quantification, with specific
  precursor-to-product ion transitions for Talazoparib (e.g., m/z 381.3 → 285.2) and an internal
  standard.[19][20]
- Method Validation: The method is validated for linearity, accuracy, precision, sensitivity, and specificity according to regulatory guidelines.[20][21]

# Visualizations Signaling Pathway of Talazoparib









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. roswellpark.org [roswellpark.org]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]



- 18. Evaluation of the effect of P-glycoprotein inhibition and induction on talazoparib disposition in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UPLC-MS/MS method for the determination of talazoparib in rat plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Talazoparib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139343#pharmacokinetics-and-bioavailability-of-talazoparib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com